molecular formula C13H16F3NO4S B1442777 2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate CAS No. 1354952-74-1

2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate

Cat. No. B1442777
M. Wt: 339.33 g/mol
InChI Key: PWUAXEBXTLRCAJ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate is a chemical compound with the CAS Number: 1354952-74-1 . It has a molecular weight of 339.34 and its IUPAC name is 2,2,2-trifluoroethyl 3-(benzylsulfonyl)propylcarbamate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16F3NO4S/c14-13(15,16)10-21-12(18)17-7-4-8-22(19,20)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 339.34 , and its molecular formula is C13H16F3NO4S .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Trifluoromethylated Compounds : A study by Tsuge, Okano, and Eguchi (1995) describes the preparation of 1,1,1-Trifluoro-3-phenylsulfonylpropene, a precursor for trifluoromethylated compounds, leading to the synthesis of trifluoromethylated syn-3-amino alcohols. This process demonstrates the utility of trifluoromethylated substances in complex chemical syntheses (Tsuge, Okano, & Eguchi, 1995).
  • Regiocontrolled Hydroarylation : Alkhafaji et al. (2013) explored the regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids, leading to the formation of CF3-substituted 1,1-diarylethenes. This highlights the role of trifluoromethylated compounds in facilitating specific types of chemical reactions (Alkhafaji et al., 2013).

Material Science and Industrial Applications

  • Polymer Synthesis : Yin et al. (2005) synthesized novel fluorine-containing polyimides using a fluorinated aromatic diamine monomer derived from 2,2,2-trifluoroacetophenone. This demonstrates the application of trifluoromethylated compounds in creating materials with enhanced properties, such as thermal stability and mechanical strength (Yin et al., 2005).

Pharmaceutical Research

  • Sulfonamide-based Kinase Inhibitors : Wong et al. (2010) utilized the attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group for synthesizing sulfonamide-based kinase inhibitors, which are significant in cancer treatment research. This exemplifies the use of trifluoromethylated compounds in developing potential therapeutic agents (Wong et al., 2010).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-benzylsulfonylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S/c14-13(15,16)10-21-12(18)17-7-4-8-22(19,20)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUAXEBXTLRCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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